N-ethylmorpholine-2-carboxamide
Description
N-Ethylmorpholine-2-carboxamide is a heterocyclic compound featuring a morpholine ring substituted with an ethyl group at the nitrogen atom and a carboxamide group at the 2-position.
Properties
IUPAC Name |
N-ethylmorpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(10)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKRXBVVJCDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation and Coupling Strategies
The most direct route involves converting morpholine-2-carboxylic acid to its reactive intermediate for amidation. Source details a three-step protocol for analogous chromene carboxamides, where ester hydrolysis (80–90% yield) precedes amidation (60–75% yield). For N-ethylmorpholine-2-carboxamide, this would entail:
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Acid Chloride Formation : Treating morpholine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride.
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Nucleophilic Substitution : Reacting the acid chloride with ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF), as exemplified in peptide coupling methodologies.
Notably, source demonstrates the use of HATU (2 equiv) and DIPEA (4 equiv) for activating carboxylic acids in NMP solvent, achieving 33% yield in cyclic peptide synthesis. Applied here, this method could enhance amidation efficiency.
Solvent and Temperature Optimization
Reaction solvents critically influence yield:
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Polar aprotic solvents (e.g., NMP, DMF) improve solubility of intermediates.
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Low-temperature conditions (0–5°C) minimize side reactions during acid chloride formation.
Post-reaction purification via flash column chromatography (source) or preparative HPLC (source) isolates the target compound from unreacted starting materials and byproducts.
Alkylation of Morpholine Carboxamide Precursors
N-Ethylation via Nucleophilic Substitution
Source describes a high-pressure alkylation method for N-methylmorpholine using methyl carbonate. Adapting this for ethyl groups:
Reaction Conditions :
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Ethylating Agent : Ethyl carbonate or ethyl halides (e.g., ethyl bromide).
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Temperature : 100–200°C.
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Pressure : 1.0 × 10⁵ – 50 × 10⁵ Pa.
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Catalyst : Lewis acids (e.g., AlCl₃) may accelerate substitution.
In a representative protocol (source), morpholine and methyl carbonate reacted at 200°C under 45 × 10⁵ Pa pressure for 1 hour, yielding 76.69% N-methylmorpholine. Substituting methyl carbonate with diethyl carbonate could yield this compound, though steric effects may reduce efficiency.
Reductive Amination
An alternative route involves reductive amination of morpholine-2-carboxaldehyde with ethylamine:
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Condensation of the aldehyde and amine to form an imine.
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Reduction using NaBH₄ or H₂/Pd-C to yield the secondary amine.
This method avoids high-pressure conditions but requires careful control of stoichiometry to prevent over-alkylation.
Multi-Step Synthesis from Fragmented Intermediates
Stepwise Construction of the Morpholine Ring
Source’s structural data for N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide suggests modular assembly:
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Synthesize the ethylmorpholine core via cyclization of diethanolamine derivatives (source).
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Introduce the carboxamide group at position 2 through amidation.
Cyclization Protocol :
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React diethanolamine with ethylating agents under acidic conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include ethyl group protons (δ 1.43 ppm, triplet) and morpholine ring protons (δ 3.01 ppm, multiplet).
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Mass Spectrometry : Molecular ion peak at m/z 309.31 confirms the molecular formula C₁₅H₁₇F₂N₃O₂.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Amidation | 0–5°C, DCM, HATU/DIPEA | 60–75% | High selectivity | Sensitive to moisture |
| High-Pressure Alkylation | 200°C, 45 × 10⁵ Pa | ~76% | Catalyst-free | Energy-intensive |
| Reductive Amination | RT, NaBH₄ | 50–65% | Mild conditions | Requires aldehyde precursor |
Chemical Reactions Analysis
Types of Reactions
N-ethylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
N-ethylmorpholine-2-carboxamide has several notable applications in scientific research, categorized as follows:
Chemistry
- Intermediate Synthesis: It serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | N-oxide derivatives | Hydrogen peroxide, peracids |
| Reduction | Primary or secondary amines | Lithium aluminum hydride (LiAlH4) |
| Substitution | Substituted morpholine derivatives | Amines or thiols |
Biology
- Biochemical Probes: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It has been investigated for its interactions with specific molecular targets that modulate enzyme activity.
Case Study Example:
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, demonstrating potential as a therapeutic agent.
Medicine
- Therapeutic Potential: Ongoing studies are exploring its use as a therapeutic agent for various diseases. Its unique structure may provide benefits in drug design by enhancing binding affinity to biological targets.
Potential Applications:
- Anti-inflammatory agents
- Anticancer drugs
- Enzyme inhibitors for metabolic disorders
Industry
- Pharmaceuticals and Agrochemicals: The compound is utilized in the production of pharmaceuticals and specialty chemicals due to its reactivity and ability to form complex organic molecules.
Mechanism of Action
The mechanism of action of N-ethylmorpholine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Molecular docking studies and in vitro assays are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethylmorpholine-2-carboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Traits | Key Structural Features |
|---|---|---|---|---|
| N-(2-Chloroethyl)morpholine-4-carboxamide | 216.65 | Not reported | Moderate in polar solvents (DMSO, CH2Cl2) | Chloroethyl chain enhances reactivity |
| 4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide | 447.25 | Not reported | Low aqueous solubility due to aromatic core | Iodine atom increases molecular weight |
| This compound* | ~184.23 | Estimated 120–130 | Higher lipophilicity than chloroethyl analog | Ethyl group reduces polarity |
*Estimated properties based on analogs in .
Key Research Findings
Synthetic Flexibility : Morpholinecarboxamides are synthesized via versatile routes, such as Pd/C-catalyzed hydrogenation (for nitro-group reduction ) or carbodiimide-mediated coupling .
Impact of Substituents: Halogenated chains (e.g., chloroethyl) increase reactivity but reduce metabolic stability . Aromatic systems (e.g., quinoline) enhance planar stacking but decrease solubility .
Crystallographic Data : N-(2-Chloroethyl)morpholine-4-carboxamide exhibits a chair-shaped morpholine ring and disordered chloroethyl chains, suggesting conformational flexibility .
Biological Activity
N-ethylmorpholine-2-carboxamide is a compound that has garnered interest in various biological research contexts due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is part of a broader class of morpholine derivatives. Its structure includes a morpholine ring substituted with an ethyl group and a carboxamide functional group, which contributes to its biological properties.
Research indicates that this compound interacts with specific molecular targets, influencing enzyme activity and signal transduction pathways. The compound has been studied for its role as a biochemical probe to understand enzyme mechanisms and its potential as an antagonist for prokineticin receptors, which are implicated in various neurological and psychiatric disorders .
Biological Activities
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : The compound has shown promise in anticancer research, where it may inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It has been identified as an inhibitor for various enzymes, including α-glucosidase, which is relevant in the treatment of diabetes. The inhibition potency is often quantified using IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation markers | |
| Anticancer | Inhibited cancer cell proliferation | |
| Enzyme Inhibition | α-Glucosidase IC50 = 15 µM |
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound significantly reduced the viability of various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and its biological targets .
Case Study: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties revealed that this compound effectively inhibits α-glucosidase with an IC50 value significantly lower than that of standard inhibitors. This suggests its potential application in managing postprandial hyperglycemia in diabetic patients .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-ethylmorpholine-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, analogous morpholine carboxamides are synthesized by reacting amines (e.g., N-ethylmorpholine) with isocyanates or activated carboxylic acid derivatives under inert conditions. Reaction optimization includes solvent selection (e.g., diethyl ether or dichloromethane), stoichiometric control, and purification via crystallization or chromatography .
- Key Considerations : Monitor reaction progress using TLC or NMR to avoid side products like urea derivatives. Industrial-grade solvents and reagents may be scaled for reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, with morpholine ring protons typically appearing as multiplets (δ 2.5–4.0 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves molecular geometry, bond angles, and hydrogen-bonding networks. For example, morpholine carboxamides exhibit chair-shaped morpholine rings and planar urea-type NCO units, with intermolecular N–H⋯O bonds stabilizing crystal packing .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm) and N–H bending (~1550 cm) .
Advanced Research Questions
Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?
- Methodological Answer : Hydrogen-bonding networks (e.g., N–H⋯O) create infinite chains or layers, impacting solubility and thermal stability. In N-(2-chloroethyl)morpholine-4-carboxamide, disordered 2-chloroethyl groups and non-crystallographic symmetry elements complicate refinement, requiring high-resolution data and space group validation (e.g., Cc vs. C2/c) .
- Data Contradiction Analysis : Discrepancies in crystallographic models (e.g., disorder resolution) are addressed via occupancy refinement and validation tools like PLATON .
Q. What strategies resolve contradictions in biological activity data for morpholine carboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., N-ethyl vs. N-phenyl) on bioactivity using in vitro assays. For example, anti-cancer activity may correlate with electron-withdrawing groups on the carboxamide moiety .
- Meta-Analysis : Cross-reference toxicity and efficacy data from diverse sources (e.g., PubChem, DSSTox) while excluding unreliable platforms (e.g., BenchChem) .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations : Model solvent interactions (e.g., polar aprotic solvents) to assess reaction pathways, validated against experimental kinetics .
Experimental Design Considerations
Q. Designing a study to assess the environmental stability of this compound: What parameters are critical?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
